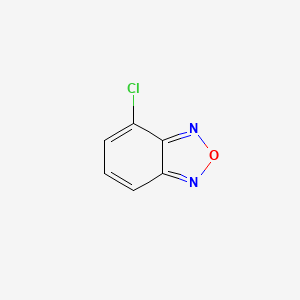

4-Chlorobenzofurazan

Descripción general

Descripción

4-Chlorobenzofurazan is an organic compound with the chemical formula C6H3ClN2O. It is a yellow crystalline solid known for its applications in various chemical reactions and biological assays. This compound is particularly notable for its use as a fluorescent probe in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzofurazan can be synthesized through the reaction of benzofurazan with chlorine gas. The process involves dissolving benzofurazan in a solvent like dichloromethane and then introducing chlorine gas to the solution. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

4-Chlorobenzofurazan undergoes nucleophilic substitution reactions, particularly with thiol-containing compounds like cysteine residues in peptides. The reaction proceeds via a two-step S_NAr-like mechanism (nucleophilic aromatic substitution), where the halogen is replaced by a nucleophile (e.g., cysteine thiol) . This reactivity makes it useful for selective functionalization of biomolecules.

Key Observations :

-

Halogen Reactivity : Fluoro-substituted benzofurazans (e.g., 4-fluoro) exhibit higher reactivity than chloro analogs, likely due to the electron-withdrawing nature of fluorine, which facilitates nucleophilic attack .

-

Yield Trends : Reactions of this compound with peptides yield products (e.g., compound 2b ) in moderate yields (~50%), while other halogenated derivatives (e.g., bromo, iodo) show improved efficiency under similar conditions .

| Reaction Conditions | Halogen | Yield (%) | Reference |

|---|---|---|---|

| Peptide S-conjugation | Cl | 50 | |

| Peptide S-conjugation | F | Higher than Cl |

Chemoselectivity in Peptide Functionalization

This compound demonstrates high chemoselectivity for cysteine residues in peptides, even in the presence of competing nucleophiles like lysine amino groups. For example, in peptides containing both cysteine and lysine, this compound selectively reacts with cysteine, yielding mono-S-alkylated products without di-alkylation byproducts .

Mechanistic Insight :

The selectivity arises from the electrophilic nature of the benzofurazan ring, which is activated by the electron-withdrawing nitro group. This activation facilitates nucleophilic attack by thiols while repelling less reactive nucleophiles (e.g., amines) .

Comparison with Other Halogens

The reactivity of this compound is influenced by the halogen substituent. A comparative analysis with other halogens (F, Br, I) reveals:

| Property | 4-Chloro | 4-Fluoro | 4-Bromo | 4-Iodo |

|---|---|---|---|---|

| Reactivity | Moderate | High | High | High |

| Yield in S-conjugation | ~50% | Higher | Higher | Higher |

| Accessibility | Peri (steric hindrance) | Better | Better |

Mechanistic Insights

The reaction mechanism involves a two-step process :

-

Formation of an intermediate : The halogen is displaced by a nucleophile (e.g., thiol), resulting in a sulfonium intermediate.

-

Rearrangement and product formation : The intermediate undergoes rearrangement, leading to the final product with the benzofurazan moiety covalently attached .

This mechanism is distinct from typical nucleophilic aromatic substitution due to the unique electronic environment of the benzofurazan ring.

Limitations and Challenges

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Fluorescent Tagging: Substituted benzofurazans are employed as fluorogenic reagents to label biomolecules . 4-chloro-7-nitrobenzofurazan is utilized as a fluorescent tag for proteins and peptides because of its high reactivity to nucleophilic attack, which makes conjugation chemistry straightforward under slightly basic conditions . Ionic benzofurazan derivatives like 4-chloro-7-sulfobenzofurazan can react with thiol groups and are suitable for analytical purposes because they do not impart hydrophobic character to fluorescent adducts, enhancing assay reliability .

- Bioanalytical Methods: 4-chloro-7-nitrobenzofurazan is used as a pre-column derivatization agent in high-performance liquid chromatographic methods for analyzing various compounds. It has been applied in the measurement of fluvoxamine in human serum for pharmacokinetic studies and in the analysis of topiramate, an antiepileptic agent .

- Peptide Conjugation: Benzofurazan moieties can be selectively introduced into peptide sequences via S-conjugation, using activated molecular sieves to catalyze thiol activation for nucleophilic substitution under mild conditions . This method has shown remarkable yields, even with benzofurazans having weakly activating or no activating groups . The resulting fluorescent, hydrophilic benzofurazan/peptide conjugates have potential in biological and medicinal chemistry .

- Chemoselective Reactions: Benzofurazans exhibit chemoselectivity for cysteine in peptides containing potentially competing nucleophilic groups. For example, 5-bromobenzofurazan reacts selectively with cysteine thiol, providing high conjugation yields without di-alkylation products on both cysteine and lysine .

- Diels-Alder Reactions: 4-chloro-7-nitrobenzofurazan can be used as a Diels-Alder reagent, which is a reaction between a conjugated diene and an alkene (dienophile) to form unsaturated six-membered rings .

- Inhibitory Activity: 4-Chloro-7-nitrobenzofurazan has been reported to act as an inhibitor for EC 3.6.1.3 (adenosinetriphosphatase) and EC 1.4.3.4 (monoamine oxidase) .

Case Studies

- S-Conjugation in Peptides: A study developed a procedure to introduce benzofurazan moieties into peptide sequences via S-conjugation using benzofurazan halogenides . The use of activated molecular sieves as catalysts allowed for high-yield reactions under mild conditions. The synthesized fluorescent, hydrophilic benzofurazan/peptide conjugates hold potential in biological and medicinal chemistry .

- Fluvoxamine Measurement: 4-chloro-7-nitrobenzofurazan was used as a pre-column derivatization agent in a sensitive high-performance liquid chromatographic method for analyzing fluvoxamine, a selective serotonin reuptake inhibitor, in human serum . This method was applied to a human pharmacokinetic study, demonstrating its utility in biomedical analysis .

- Topiramate Analysis: A sensitive high-performance liquid chromatographic method was developed for the analysis of topiramate, an antiepileptic agent, using 4-chloro-7-nitrobenzofurazan as a pre-column derivatization agent . This method enhances the detection and quantification of topiramate in biological samples .

- Surface-Enhanced Raman Scattering (SERS): Studies have utilized surface-enhanced Raman scattering to investigate the molecular effects induced by NBD-Cl .

Mecanismo De Acción

The mechanism of action of 4-Chlorobenzofurazan involves its ability to interact with specific molecular targets. As a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation. This property is exploited in various assays to detect and quantify biomolecules. The compound’s interaction with molecular targets often involves specific binding sites and pathways that facilitate its fluorescence .

Comparación Con Compuestos Similares

4-Chloro-7-nitrobenzofurazan: Another benzofurazan derivative with similar fluorescent properties.

Benzofuran: A structurally related compound with different chemical properties and applications.

Uniqueness: 4-Chlorobenzofurazan is unique due to its specific fluorescence characteristics, making it highly valuable in biochemical assays. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .

Actividad Biológica

4-Chlorobenzofurazan, also known as 4-chloro-7-nitrobenzofurazan (NBD-Cl), is a significant compound in the field of medicinal chemistry and bioconjugation due to its diverse biological activities. This article explores its biological activity, focusing on its applications in fluorescence tagging, antibacterial, antiviral, and antitumor properties. The findings are supported by various research studies and data tables that summarize key results.

Chemical Structure and Properties

This compound is a derivative of benzofurazan with a chlorine atom at the 4-position and a nitro group at the 7-position. Its chemical formula is . The presence of these substituents enhances its reactivity and makes it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 189.64 g/mol |

| Melting Point | 82-85 °C |

| Solubility | Soluble in organic solvents |

| Fluorescence | Exhibits strong fluorescence |

1. Antibacterial and Antiviral Properties

Research has indicated that this compound derivatives exhibit significant antibacterial and antiviral activities. These compounds have been utilized as fluorescent tags in biochemical assays, allowing for the tracking of biomolecules in various biological systems .

- Mechanism of Action : The antibacterial activity is attributed to the ability of NBD-Cl to react with thiol groups in bacterial proteins, leading to disruption of cellular functions .

- Case Study : A study demonstrated that NBD-Cl effectively inhibited the growth of Escherichia coli, suggesting potential applications in developing new antibacterial agents .

2. Antitumor Activity

This compound has shown promise in cancer research as well. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells.

- Research Findings : A recent study reported that certain derivatives of NBD-Cl exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death .

- Data Summary :

Table 2: Antitumor Activity of NBD-Cl Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| NBD-Cl | MCF-7 (Breast) | 15 | ROS generation |

| NBD-Cl | PC-3 (Prostate) | 20 | Apoptosis induction |

Applications in Bioconjugation

The unique properties of this compound make it an excellent candidate for bioconjugation processes, particularly in labeling peptides and proteins.

1. Fluorescent Labeling

The compound is widely used as a fluorogenic reagent for labeling amines and thiols in biomolecules. This application is crucial for studying protein interactions and dynamics within cells.

- Procedure : The synthesis of peptide conjugates using NBD-Cl involves nucleophilic substitution reactions with cysteine residues, yielding high conjugation efficiencies .

- Case Study : A study highlighted the successful conjugation of NBD-Cl with cysteine-containing peptides, demonstrating high selectivity and yield, which opens avenues for developing new diagnostic tools .

2. Chromatography Applications

NBD-Cl serves as a derivatization reagent in chromatography, enhancing the detection limits for amines and amino acids.

- Methodology : Utilizing HPLC with fluorescence detection, researchers reported improved sensitivity and selectivity when analyzing complex biological samples .

Table 3: Chromatography Applications Using NBD-Cl

| Application | Methodology | Result |

|---|---|---|

| Amino Acid Analysis | HPLC | Recovery rate > 100% |

| Drug Quantification | Pre-column derivatization | Increased sensitivity |

Propiedades

IUPAC Name |

4-chloro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEBWUGKYMZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343896 | |

| Record name | 4-Chlorobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-16-7 | |

| Record name | 4-Chlorobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.